5-(tert-Butyl)-1H-indole-3-carboxylic acid

Overview

Description

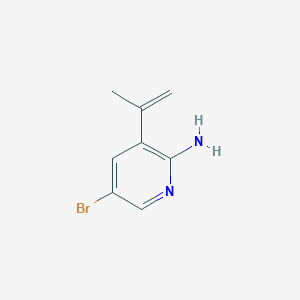

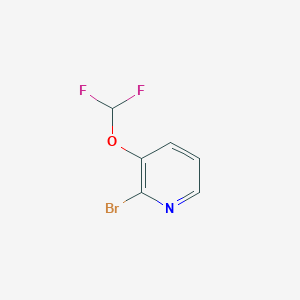

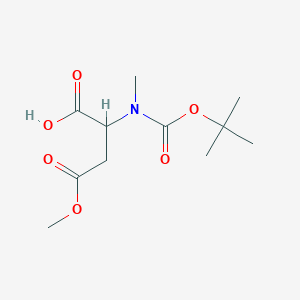

“5-(tert-Butyl)-1H-indole-3-carboxylic acid” is a chemical compound that contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” group is a four-carbon substituent derived from isobutane and is attached to the 5-position of the indole core . The “carboxylic acid” group is attached at the 3-position of the indole core .

Molecular Structure Analysis

The molecular structure of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” consists of an indole core with a tert-butyl group at the 5-position and a carboxylic acid group at the 3-position . The exact bond lengths and angles would depend on the specific conformation and environment of the molecule .Chemical Reactions Analysis

The chemical reactivity of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would be influenced by the presence of the electron-rich indole ring, the electron-donating tert-butyl group, and the electron-withdrawing carboxylic acid group . These groups could potentially participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The exact properties such as melting point, boiling point, and density would need to be determined experimentally .Scientific Research Applications

1. NMR Studies of Macromolecular Complexes

- Application Summary: The tert-butyl group of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” is used as a probe for NMR studies of macromolecular complexes .

- Methods of Application: The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results: The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .

2. Active Pharmaceutical Intermediate

- Application Summary: “5-(tert-Butyl)-1H-indole-3-carboxylic acid” is employed as an active pharmaceutical intermediate .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

3. Organic Synthesis

- Application Summary: “5-(tert-Butyl)-1H-indole-3-carboxylic acid” can be used as a building block in the synthesis of more complex organic molecules.

- Methods of Application: The specific methods of application are not provided in the source.

- Results: The specific results or outcomes are not provided in the source.

4. Antioxidant Properties

- Application Summary: Compounds with a tert-butyl group, such as butylated hydroxytoluene (BHT), are known for their antioxidant properties . While not directly related to “5-(tert-Butyl)-1H-indole-3-carboxylic acid”, this suggests potential antioxidant applications for this compound.

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

5. Chemical Transformations

- Application Summary: The tert-butyl group is known for its unique reactivity pattern, which can be used in various chemical transformations .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

6. Solvent in Industrial Applications

- Application Summary: Compounds with a tert-butyl group, such as tert-butyl acetate, are used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners . This suggests potential solvent applications for “5-(tert-Butyl)-1H-indole-3-carboxylic acid”.

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

4. Antiviral Drug

- Application Summary: Butylated hydroxytoluene (BHT), a compound with a tert-butyl group, has been postulated as an antiviral drug . This suggests potential antiviral applications for “5-(tert-Butyl)-1H-indole-3-carboxylic acid”.

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

5. Biocatalytic Processes

- Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its possible application in biocatalytic processes .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

6. Conversion of Aromatic Nitriles

- Application Summary: Tert-butyl acetate can be used to convert aromatic nitriles to the corresponding N-tert-butylamides . This suggests potential applications for “5-(tert-Butyl)-1H-indole-3-carboxylic acid” in similar chemical transformations.

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

Future Directions

The future directions for research on “5-(tert-Butyl)-1H-indole-3-carboxylic acid” could include exploring its potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action .

properties

IUPAC Name |

5-tert-butyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOBBXXAMCPHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)-1H-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)

![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)